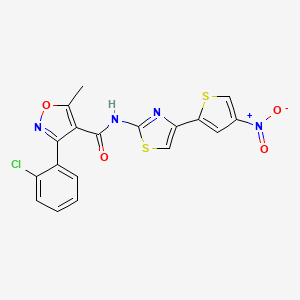
3-(2-chlorophenyl)-5-methyl-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)isoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-5-methyl-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H11ClN4O4S2 and its molecular weight is 446.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2-chlorophenyl)-5-methyl-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)isoxazole-4-carboxamide is a novel isoxazole derivative that has garnered attention due to its potential biological activities. Isoxazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its immunosuppressive properties, cytotoxicity, and mechanisms of action based on various research studies.
Synthesis and Structural Characteristics
The synthesis of isoxazole derivatives typically involves the reaction of appropriate carbonyl compounds with hydrazones or hydrazides. The specific compound was synthesized using established methods that allow for the introduction of substituents like 2-chlorophenyl and 4-nitrothiophen-2-yl , which are critical for its biological activity.
Immunosuppressive Properties
Research indicates that isoxazole derivatives can exhibit significant immunosuppressive effects. For instance, a study demonstrated that certain isoxazole compounds inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). The tested compounds showed varying degrees of toxicity against A549 cell lines, with some demonstrating strong antiproliferative activity while maintaining low toxicity levels .
The compound may similarly affect immune responses by modulating cytokine production. Specifically, it has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human whole blood cultures, indicating a potential mechanism for its immunosuppressive action .
Cytotoxicity
The cytotoxic effects of isoxazole derivatives have been evaluated in various cancer cell lines. For example, one study investigated the cytotoxicity of several isoxazoles against HL-60 human promyelocytic leukemia cells using the MTT reduction method. The results indicated that certain derivatives had IC50 values ranging from 86 to 755 μM, with some exhibiting significant cytotoxic effects through apoptosis and cell cycle arrest mechanisms .
The mechanisms by which this compound exerts its biological effects may involve:
- Induction of Apoptosis : Similar to other isoxazoles, this compound may promote apoptosis in cancer cells by modulating key proteins involved in cell survival and death pathways.
- Cytokine Modulation : By inhibiting TNF-α production, the compound could effectively reduce inflammatory responses, which are often implicated in cancer progression.
- Cell Cycle Regulation : Isoxazoles have been shown to impact cell cycle regulators such as Bcl-2 and p21^WAF-1, leading to altered cell cycle progression and increased apoptosis .
Case Studies and Research Findings
Several studies highlight the biological activity of similar isoxazole derivatives:
- Immunosuppressive Activity : A series of studies demonstrated that isoxazole derivatives could outperform cyclosporine A in immunosuppressive efficacy, indicating their potential for therapeutic applications in autoimmune diseases .
- Anticancer Properties : In vitro studies have shown that modifications to the isoxazole structure can enhance cytotoxicity against various cancer cell lines, suggesting that further structural optimization could yield more potent anticancer agents .
- Antimicrobial Activity : Isoxazole compounds have also been explored for their antimicrobial properties, showing effectiveness against both gram-positive and gram-negative bacteria .
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O4S2/c1-9-15(16(22-27-9)11-4-2-3-5-12(11)19)17(24)21-18-20-13(8-29-18)14-6-10(7-28-14)23(25)26/h2-8H,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHJOHJATPJNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













